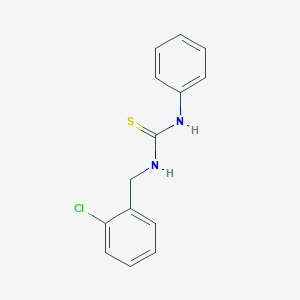
2-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as C16H16N2O2, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential applications in scientific research, particularly in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds containing the 2-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one structure have been synthesized and characterized in various studies. For example, microwave-assisted synthesis has been employed to create pyrazole derivatives, including those with indole components, demonstrating the compound's relevance in synthetic organic chemistry (Swarnkar, Ameta, & Vyas, 2014).
Corrosion Inhibition
Research has shown the effectiveness of related bipyrazolic derivatives as corrosion inhibitors for C38 steel in hydrochloric acid solutions. This indicates potential industrial applications in corrosion protection and material preservation (Missoum et al., 2013).
Development of Heterocyclic Compounds
The compound has been used in the Michael addition reactions with various carbonyl compounds, leading to the creation of a range of heterocyclic compounds. This showcases its utility in the development of diverse chemical structures with potential pharmacological applications (Kawasaki et al., 1999).
Diels-Alder Reactions
Studies have explored the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones, derivatives of this compound. These reactions are significant in the synthesis of carbazole derivatives, indicating the compound's role in complex organic synthesis and drug development (Moody & Shah, 1988).
Synthesis of Novel Indole Derivatives
Research has been conducted on the synthesis of various novel indole derivatives, including those with pyrano[3,2-b]indole structures. This indicates the compound's significance in the synthesis of structurally diverse and potentially biologically active molecules (Davion et al., 2003).
Propriétés
IUPAC Name |
2-(1-acetylindol-3-yl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-7-14(19)17(15-9)13-8-16(10(2)18)12-6-4-3-5-11(12)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEMBJVILIXZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CN(C3=CC=CC=C32)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)
![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)


![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

